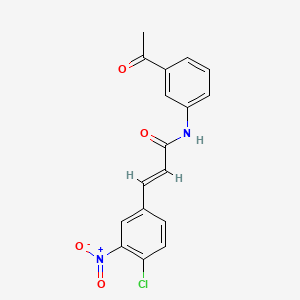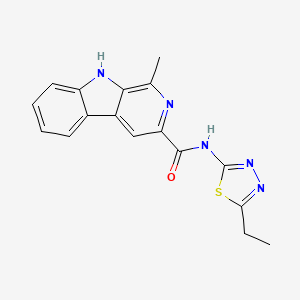
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. It was first introduced in the market in the 1970s and has since been widely used in clinical settings.
作用機序
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. Without ergosterol, the cell membrane becomes weakened, leading to cell death. 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one also disrupts the fungal cell wall, further contributing to its antifungal activity.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has also been shown to modulate the activity of ion channels, including calcium and potassium channels. In addition to its antifungal properties, 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has been shown to have anti-tumor and anti-inflammatory effects.
実験室実験の利点と制限
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has several advantages for lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is also stable and has a long shelf life, making it easy to store and transport. However, 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has some limitations for lab experiments. It is not effective against all fungal species, and its antifungal activity may vary depending on the strain and growth conditions. 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one may also have off-target effects, which could complicate experimental results.
将来の方向性
There are several future directions for research on 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Another area of interest is the investigation of 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one's anti-tumor and anti-inflammatory effects, which could have potential therapeutic applications beyond antifungal treatment. Additionally, further research is needed to better understand the mechanism of action of 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one and its interactions with other drugs.
合成法
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is synthesized through a multi-step process that involves the condensation of 2-chlorophenylacetic acid with ethyl acetoacetate to form 3-(2-chlorophenyl)-3-oxopropanoic acid ethyl ester. The resulting compound is then cyclized with potassium hydroxide to form 3-(2-chlorophenyl)-6-ethyl-4H-chromen-4-one. Finally, the compound is hydroxylated using hydrogen peroxide to form 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one, also known as 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one.
科学的研究の応用
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has been extensively studied for its antifungal properties. It has been found to be effective against a wide range of fungal infections, including those caused by Candida species, Aspergillus species, and dermatophytes. In addition to its antifungal properties, 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has also been shown to have anti-tumor and anti-inflammatory effects.
特性
IUPAC Name |
3-(2-chlorophenyl)-6-ethyl-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-2-10-7-12-16(8-15(10)19)21-9-13(17(12)20)11-5-3-4-6-14(11)18/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGNMZZYCGLJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5911526.png)
![3-[(2,3-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911532.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911537.png)
![1-(3-pyridinyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5911540.png)
![3-[(4-phenoxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911547.png)
![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911549.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5911563.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)

![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)